N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers
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Overview
Description
N-methyl-3-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers: is a chemical compound characterized by the presence of a cyclobutane ring substituted with a methyl group, a methylsulfanyl group, and an amine group The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylsulfanyl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
N-Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-(methylsulfanyl)cyclobutan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Secondary and Tertiary Amines: Formed from the reduction of the primary amine group.
Substituted Cyclobutanes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-methyl-3-(methylsulfanyl)cyclobutan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-3-(methylsulfanyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(methylsulfanyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
N-methyl-3-(methylsulfanyl)cyclobutan-1-thiol: Similar structure but with a thiol group instead of an amine.
N-methyl-3-(methylsulfanyl)cyclobutan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
N-methyl-3-(methylsulfanyl)cyclobutan-1-amine is unique due to the presence of both a methylsulfanyl group and an amine group on the cyclobutane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
2275953-01-8 |
---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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